molecular formula C22H19BrN2O B4880384 2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide

2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide

Cat. No.: B4880384
M. Wt: 407.3 g/mol
InChI Key: XHFIGVXDPFKFCJ-UHFFFAOYSA-M
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Description

2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be facilitated under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction is reasonably fast, clean, and involves simple workup procedures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multicomponent reactions that allow for the synthesis of a wide range of products while avoiding complex multistage syntheses . These methods are advantageous as they provide high yields and are more practical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives exert their effects by blocking γ-aminobutyric acid receptors, leading to a hypnotic effect . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide is unique due to its specific structural features and the broad range of biological activities it exhibits

Properties

IUPAC Name

2-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N2O.BrH/c1-17-22(19-12-6-3-7-13-19)24(21-14-8-9-15-23(17)21)16-20(25)18-10-4-2-5-11-18;/h2-15H,16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFIGVXDPFKFCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=C2N1C=CC=C2)CC(=O)C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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